

The Structural Basis of B02 Inhibition of RAD51: A Technical Guide

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Compound of Interest

Compound Name: RAD51 Inhibitor B02

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This technical guide provides an in-depth analysis of the structural and molecular basis underlying the inhibition of the human RAD51 protein by the small molecule inhibitor, B02. RAD51 is a critical enzyme in the homologous recombination (HR) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Due to its frequent overexpression in various cancers, RAD51 has emerged as a promising target for anti-cancer therapies. B02 was identified through high-throughput screening as a specific inhibitor of RAD51, capable of sensitizing cancer cells to DNA-damaging agents.^{[1][2]} This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the inhibitor's mechanism of action.

Quantitative Data Presentation: B02 and a Analogs

The inhibitory potency and binding affinity of B02 and its derivatives have been quantified through various biochemical and cell-based assays. The data highlights B02's specificity for human RAD51 over its prokaryotic homolog, RecA, and other related proteins like RAD54.^{[1][3]}
^[4]

Compound	Target	Assay Type	Value	Reference(s)
B02	Human RAD51	DNA Strand Exchange (FRET)	IC50 = 27.4 μ M	[1][3][5]
E. coli RecA	DNA Strand Exchange	IC50 > 250 μ M	[1][3][4]	
Human RAD54	ATPase Activity	No significant inhibition up to 200 μ M	[3][4]	
B02-3a (analog)	Human RAD51	D-loop Formation	IC50 = 15.3 μ M	[1]
B02-3b (analog)	Human RAD51	D-loop Formation	IC50 = 27.3 μ M	[1]
para-I-B02-iso (analog)	Human RAD51	Surface Plasmon Resonance (SPR)	KD = 1.4 μ M	[6]

Cellular Effects of B02

Cell Line	Treatment	Effect	Reference(s)
MDA-MB-231	B02 (5 μ M) + Cisplatin	4.4-fold increase in Cisplatin IC50	[2]
MDA-MB-231	B02 (10 μ M, 15 μ M, 50 μ M) + Cisplatin	70%, 79%, and 91% inhibition of RAD51 foci formation, respectively	[2]
HEK293	B02 (50 μ M) + Ionizing Radiation	Inhibition of irradiation-induced RAD51 foci formation	[4]

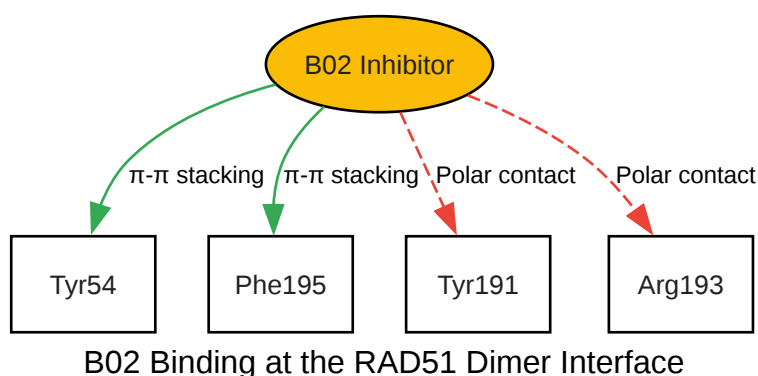
Structural Basis of RAD51 Inhibition by B02

While a co-crystal structure of the RAD51-B02 complex is not yet available, computational molecular docking studies have provided significant insights into its binding mode.^[6] These studies predict that B02 binds to a pocket located at the interface between two RAD51 protomers within the RAD51 filament.^{[6][7]} This site is distinct from the ATP-binding pocket, suggesting a non-competitive inhibition mechanism with respect to ATP.

The proposed binding involves the following key interactions:

- **Dimerization Interface:** The preferred binding site for B02 is within the RAD51 dimerization interface.^[6]
- **Moiety Placement:** The inhibitor occupies three distinct cavities within this pocket. The benzyl, pyridyl, and quinazoline moieties of B02 are predicted to sit in cavity-1, -2, and -3, respectively.^[6]
- **Key Residue Interactions:** The stability of the B02-RAD51 complex is attributed to favorable π - π stacking of B02's benzyl group with the aromatic rings of residues Tyr54 and Phe195. Additional stability is provided by polar contacts with Tyr191 and Arg193.^[6]

By occupying this critical interface, B02 is thought to disrupt the protomer-protomer interactions necessary for the stability and function of the RAD51 nucleoprotein filament. This directly interferes with RAD51's ability to bind DNA and carry out the strand exchange reaction essential for homologous recombination.^{[2][4]}



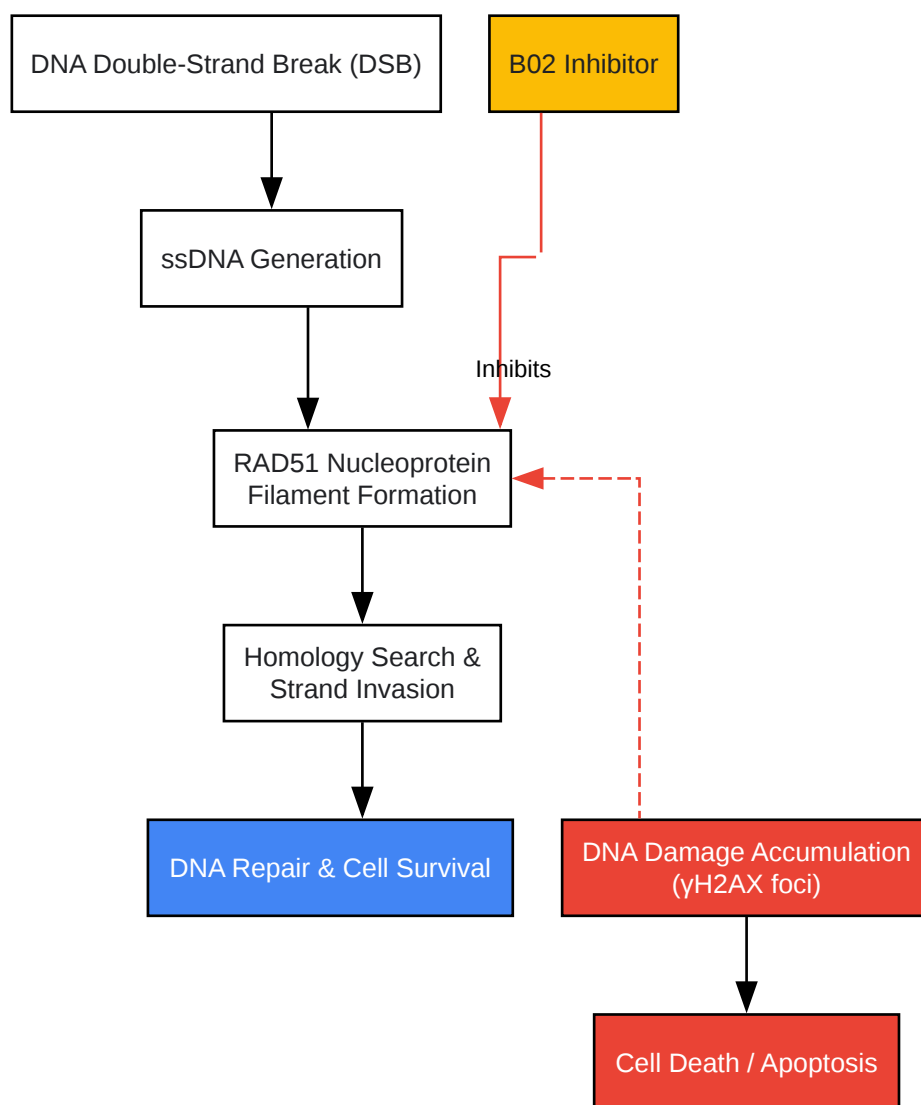
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Caption: Predicted binding mode of B02 at the RAD51 dimer interface.

Mechanism of Action: From Biochemical Inhibition to Cellular Effects

B02 inhibits the core function of RAD51 in the homologous recombination pathway. This action triggers a cascade of cellular events, ultimately leading to increased sensitivity to DNA damaging agents.

- **DNA Damage and HR Initiation:** Genotoxic agents cause DNA double-strand breaks (DSBs). In the HR pathway, these breaks are resected to generate single-stranded DNA (ssDNA) overhangs.[2]
- **RAD51 Filament Formation:** RAD51 monomers, often with the help of mediators like BRCA2, polymerize onto these ssDNA overhangs to form a right-handed helical structure known as the presynaptic filament. This filament is the active species for homology search and strand invasion.[2][6][8]
- **B02-Mediated Inhibition:** B02 directly binds to RAD51, disrupting its ability to bind to ssDNA and inhibiting the formation and stability of the presynaptic filament.[2][4]
- **HR Failure and Cell Fate:** Without a functional RAD51 filament, the homology search and strand exchange steps fail. The cell is unable to repair the DSBs, leading to an accumulation of DNA damage (marked by γ H2AX foci), cell cycle arrest, and ultimately apoptosis or cell death.[9] This failure to repair is what sensitizes cancer cells to agents like cisplatin.[2]



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Caption: B02 inhibits the Homologous Recombination (HR) pathway.

Experimental Protocols

The characterization of B02's inhibitory effects on RAD51 has relied on a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.

D-loop Formation Assay (DNA Strand Exchange)

This biochemical assay directly measures the recombinase activity of RAD51.

- Objective: To determine if an inhibitor blocks the ability of the RAD51-ssDNA filament to invade a homologous double-stranded DNA template.
- Methodology:
 - Filament Formation: Purified human RAD51 protein (e.g., 1 μ M) is pre-incubated with a 32P-labeled single-stranded oligonucleotide (e.g., 90-mer, 3 μ M) in reaction buffer containing ATP and an ATP-regenerating system for 15-20 minutes at 37°C.[1]
 - Inhibitor Addition: The test compound (e.g., B02 at various concentrations) or DMSO (vehicle control) is added to the reaction mixture and incubated for an additional 30 minutes.[1]
 - D-loop Initiation: The strand invasion reaction is initiated by the addition of homologous supercoiled dsDNA plasmid (e.g., pUC19, 50 μ M).[1] The reaction proceeds for a set time (e.g., 60 minutes) at 37°C.
 - Reaction Quenching: The reaction is stopped by the addition of SDS and Proteinase K, followed by incubation to deproteinize the DNA.
 - Analysis: The DNA products are separated by electrophoresis on a 1% agarose gel. The gel is dried, and the radiolabeled DNA is visualized by autoradiography. The D-loop product, a slower-migrating species, is quantified.
 - IC50 Determination: The percentage of D-loop formation relative to the control is plotted against inhibitor concentration to calculate the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the direct binding kinetics and affinity between B02 and RAD51.

- Objective: To quantify the equilibrium dissociation constant (KD) of the inhibitor-protein interaction.
- Methodology:
 - Chip Immobilization: Recombinant human RAD51 protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[6] A

reference channel is prepared without protein to subtract non-specific binding.

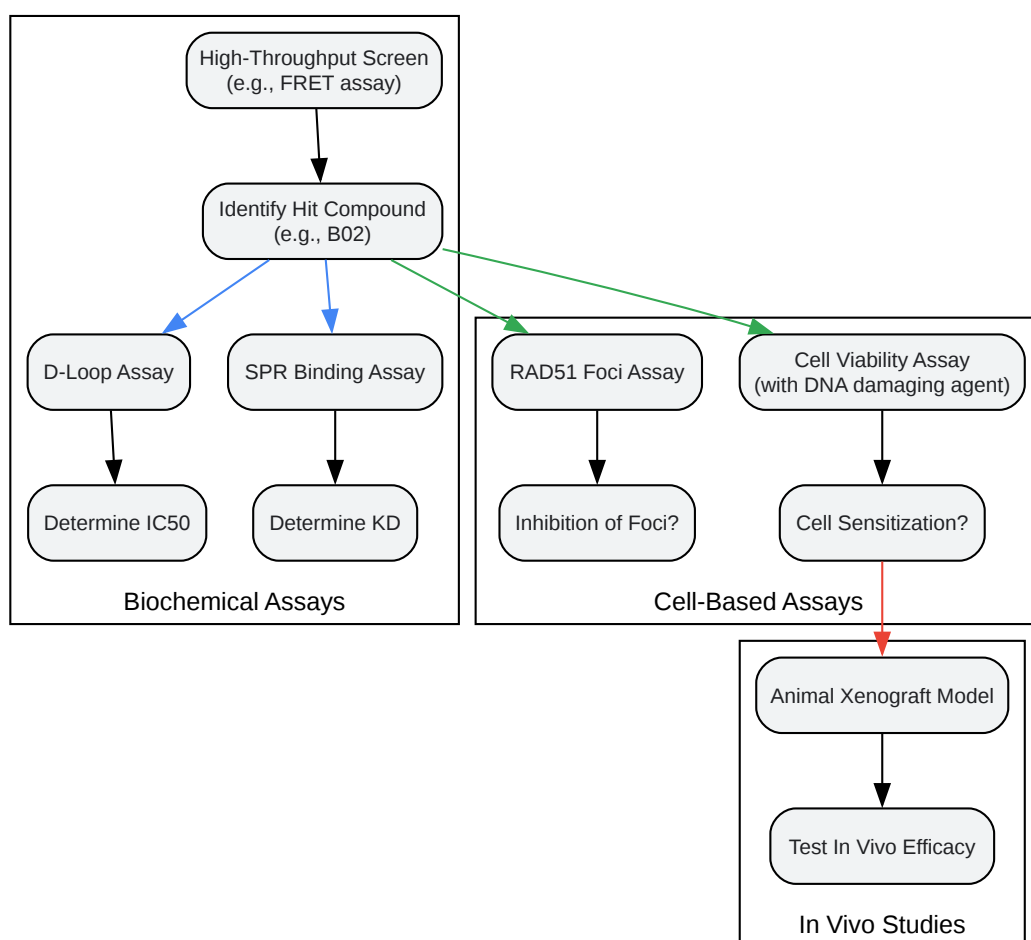
- Analyte Injection: A series of concentrations of the inhibitor (e.g., B02-iso analogs) dissolved in running buffer are injected and flowed over the sensor chip surface at a constant flow rate.[6]
- Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram (Response Units vs. Time).
- Data Analysis: The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant is calculated as $KD = k_{off}/k_{on}$.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the inhibitor's effect on RAD51's response to DNA damage in a cellular context.

- Objective: To assess the ability of B02 to disrupt the formation of RAD51 nuclear foci, which are cellular markers of active HR repair.
- Methodology:
 - Cell Culture and Treatment: Human cells (e.g., MDA-MB-231, U-2 OS) are cultured on coverslips.[2][6] Cells are pre-treated with B02 or vehicle control for a specified time (e.g., 1 hour).
 - DNA Damage Induction: DNA damage is induced by treating cells with an agent like cisplatin (e.g., 32 μ M) or by exposing them to ionizing radiation.[2][6] Cells are then incubated for a recovery period (e.g., 4-8 hours) to allow for foci formation.
 - Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
 - Immunostaining: Cells are incubated with a primary antibody against RAD51. After washing, they are incubated with a fluorescently-labeled secondary antibody. The nuclei are counterstained with DAPI.

- Microscopy and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is counted for a large number of cells (e.g., >100) in each treatment group. Cells with a threshold number of foci (e.g., >10) are often scored as positive.[6]



Workflow for Characterizing a RAD51 Inhibitor

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Caption: General experimental workflow for inhibitor characterization.

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